![molecular formula C10H8N2OS B13954093 2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and an acetonitrile group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with an appropriate aldehyde, such as benzaldehyde, in the presence of potassium cyanide (KCN) and an acidic medium. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of cyanide to yield the desired acetonitrile derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes and leading to its observed biological activities.
相似化合物的比较
2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methoxybenzothiazole: Similar structure but lacks the acetonitrile group, leading to different reactivity and biological activities.
6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride: Contains a methanamine group instead of an acetonitrile group, resulting in different applications and properties.
Benzo[d]thiazole-2-thiol: Lacks the methoxy group and has a thiol group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzothiazole derivatives.
属性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
2-(6-methoxy-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-8-9(6-7)14-10(12-8)4-5-11/h2-3,6H,4H2,1H3 |
InChI 键 |
WOWQRLIMZOTWJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)


![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
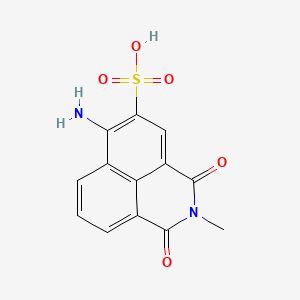
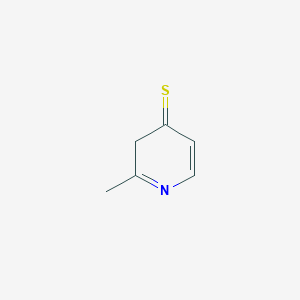
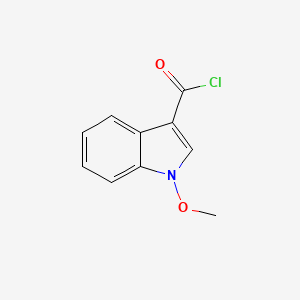
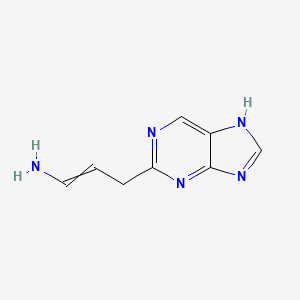
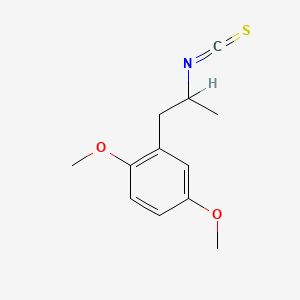
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
